molecular formula C8H14O6 B14713726 dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate CAS No. 15309-47-4

dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate

Cat. No.: B14713726
CAS No.: 15309-47-4
M. Wt: 206.19 g/mol
InChI Key: DFUOCXQEKZFLHR-OCAPTIKFSA-N
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Description

Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is an organic compound with a unique stereochemistry It is a diester derivative of butanedioic acid, featuring two hydroxyl groups and two methyl groups on the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate typically involves the esterification of the corresponding dihydroxy acid. One common method is the reaction of (2R,3S)-2,3-dihydroxybutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of dimethyl (2R,3S)-2,3-diketobutanedioate.

    Reduction: Formation of dimethyl (2R,3S)-2,3-dihydroxybutanol.

    Substitution: Formation of dimethyl (2R,3S)-2,3-dichlorobutanedioate.

Scientific Research Applications

Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme-catalyzed reactions due to its chiral nature.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The chiral centers play a crucial role in determining the specificity and efficiency of these interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2R,3S)-2,3-dibromosuccinate: Similar in structure but with bromine atoms instead of hydroxyl groups.

    Dimethyl (2R,3S)-2,3-piperazinedicarboxylate: Contains a piperazine ring instead of hydroxyl groups.

Uniqueness

Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups

Properties

CAS No.

15309-47-4

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate

InChI

InChI=1S/C8H14O6/c1-7(11,5(9)13-3)8(2,12)6(10)14-4/h11-12H,1-4H3/t7-,8+

InChI Key

DFUOCXQEKZFLHR-OCAPTIKFSA-N

Isomeric SMILES

C[C@@](C(=O)OC)([C@](C)(C(=O)OC)O)O

Canonical SMILES

CC(C(=O)OC)(C(C)(C(=O)OC)O)O

Origin of Product

United States

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